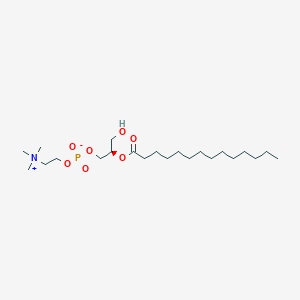
2-Tetradecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tetradecanoyl-sn-glycero-3-phosphocholine is a 2-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as tertadecanoyl (myristoyl). It has a role as a plant metabolite and a human metabolite. It is a lysophosphatidylcholine 14:0 and a 2-acyl-sn-glycero-3-phosphocholine.
Wissenschaftliche Forschungsanwendungen
Enzyme-Containing Lipid Vesicles
2-Tetradecanoyl-sn-glycero-3-phosphocholine is commonly used in the formation of enzyme-containing lipid vesicles (liposomes). These vesicles can encapsulate water-soluble enzymes, enabling various medical and biomedical applications, including enzyme-replacement therapy and immunoassays. The use of dehydration-rehydration and extrusion techniques has shown superiority in preparing these vesicles due to high enzyme encapsulation efficiency and the production of relatively monodisperse and unilamellar vesicles. These enzyme-containing vesicles can act as carriers in the bloodstream and function as nanoreactors for catalyzing substrate conversion into products, with controlled bilayer permeability achieved through physical or chemical methods (Walde & Ichikawa, 2001).
Role in Atherosclerosis
Specific oxidized phospholipids, which can be derived from 2-Tetradecanoyl-sn-glycero-3-phosphocholine, have been identified as major regulators in atherosclerosis, influencing various cell types in the vessel wall. These phospholipids are involved in regulating over a thousand genes in endothelial cells, affecting atherogenic and anti-atherogenic processes. They interact with several receptors and signaling pathways, contributing to vascular cell function regulation and potentially serving as ligands or causing membrane disruption (Berliner & Watson, 2005).
Biomimetic Polymers in Biomedicine
2-Methacryloyloxyethyl phosphorylcholine (MPC), which shares structural similarities with phospholipids like 2-Tetradecanoyl-sn-glycero-3-phosphocholine, is used to develop phosphorylcholine-containing (co)polymers. These polymers are gaining attention due to their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them promising for applications in dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
Applications in Structural Biology
In structural biology, photoaffinity labeling is a technique where photoreactive groups, including those derived from phospholipids like 2-Tetradecanoyl-sn-glycero-3-phosphocholine, are used to study the organization of biological systems. This method helps in understanding drug targets, transport processes, and structural changes in various receptors and biomolecules. It's combined with modern instrumental analysis and computer-aided modeling for comprehensive insights into biological structures (Vodovozova, 2007).
Eigenschaften
Produktname |
2-Tetradecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C22H46NO7P |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)30-21(19-24)20-29-31(26,27)28-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 |
InChI-Schlüssel |
IGZPHNNYPPAPLA-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)
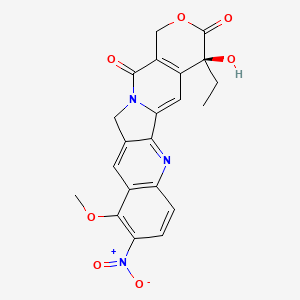

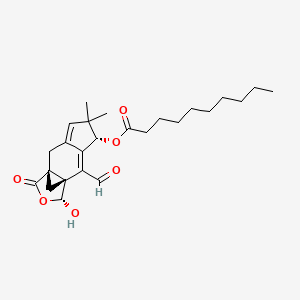

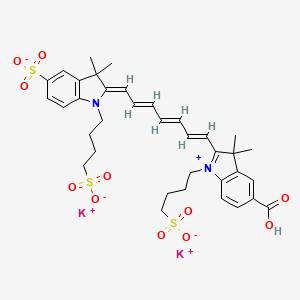
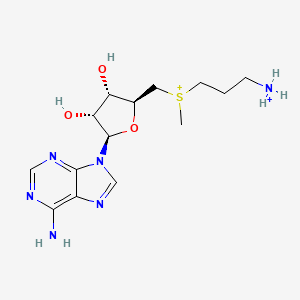
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)
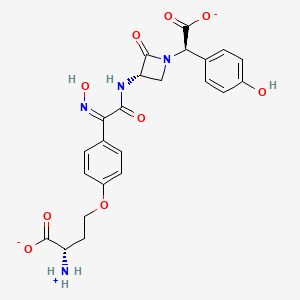

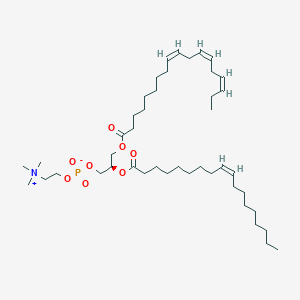


![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)